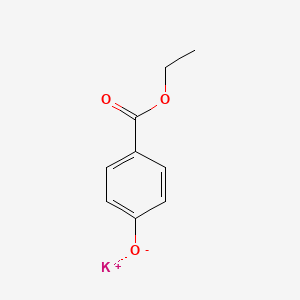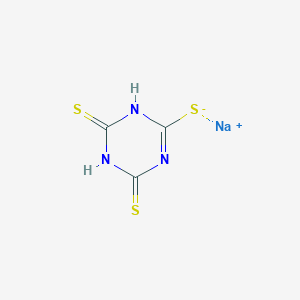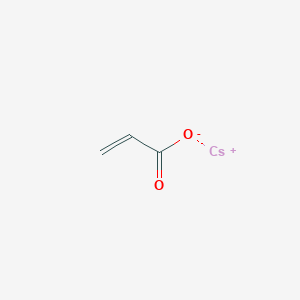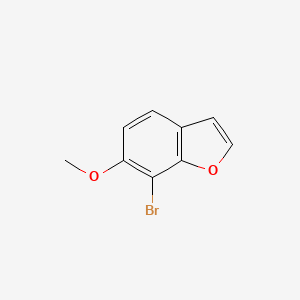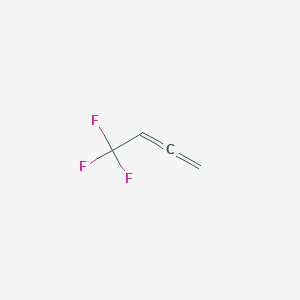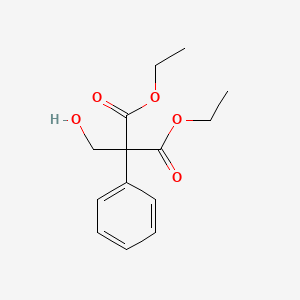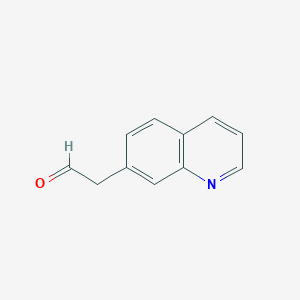
2-(Quinolin-7-YL)acetaldehyde
概要
説明
2-(Quinolin-7-YL)acetaldehyde is an organic compound featuring a quinoline ring system attached to an acetaldehyde group. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the aldehyde group in this compound makes it a versatile intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Quinolin-7-YL)acetaldehyde typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with an aldehyde or ketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide under reflux conditions .
Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are commonly used. Additionally, green chemistry approaches, including microwave-assisted synthesis and solvent-free reactions, are gaining popularity due to their environmental benefits .
化学反応の分析
Types of Reactions: 2-(Quinolin-7-YL)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: 2-(Quinolin-7-YL)acetic acid.
Reduction: 2-(Quinolin-7-YL)ethanol.
Substitution: Halogenated quinoline derivatives.
科学的研究の応用
2-(Quinolin-7-YL)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to the quinoline ring’s photophysical properties.
Medicine: Explored for its antimicrobial and anticancer activities. Quinoline derivatives are known to interact with various biological targets, making them valuable in drug discovery.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
作用機序
The mechanism of action of 2-(Quinolin-7-YL)acetaldehyde involves its interaction with biological macromolecules. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in proteins, affecting their activity. These interactions make it a potential candidate for anticancer and antimicrobial therapies.
類似化合物との比較
Quinoline: The parent compound, known for its broad spectrum of biological activities.
2-(Quinolin-8-YL)acetaldehyde: A structural isomer with similar chemical properties but different biological activities.
2-(Quinolin-6-YL)acetaldehyde: Another isomer with distinct reactivity and applications.
Uniqueness: 2-(Quinolin-7-YL)acetaldehyde is unique due to the specific position of the aldehyde group on the quinoline ring, which influences its reactivity and interaction with biological targets. This positional specificity can lead to different biological activities compared to its isomers.
特性
IUPAC Name |
2-quinolin-7-ylacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-7-5-9-3-4-10-2-1-6-12-11(10)8-9/h1-4,6-8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAUWSRXJBYNSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CC=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627121 | |
| Record name | (Quinolin-7-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
545423-98-1 | |
| Record name | (Quinolin-7-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


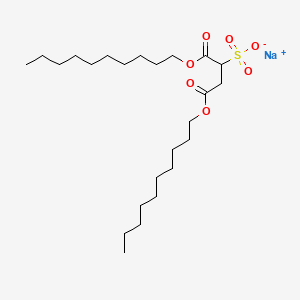

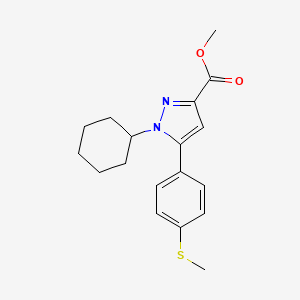
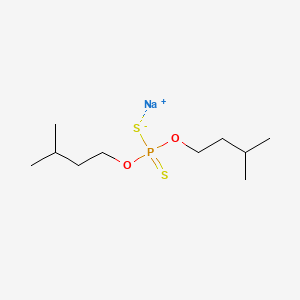
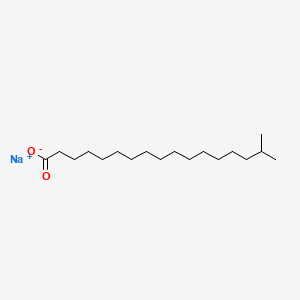
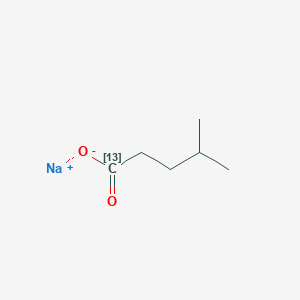
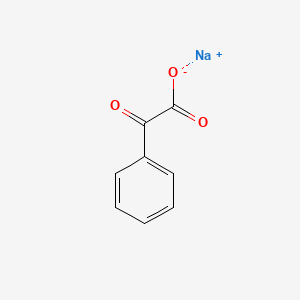
![sodium;[(3S,4R,5R)-3,4,5-trihydroxy-2-oxo-6-phosphonooxyhexyl] hydrogen phosphate](/img/new.no-structure.jpg)
